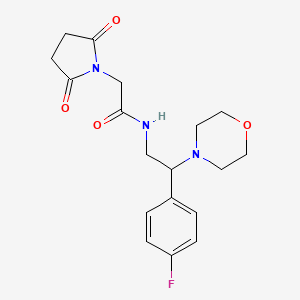![molecular formula C8H13ClN4 B2377511 N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride CAS No. 1864061-14-2](/img/structure/B2377511.png)
N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Properties in Coordination Chemistry
N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride has been utilized in the synthesis of guanidine-pyridine hybrid ligands. These ligands show unique coordinating properties when forming complexes with metals such as cobalt. For instance, studies demonstrate how these compounds exhibit different coordination geometries and structural characteristics when combined with cobalt, which can be important in fields like catalysis and materials science (Hoffmann et al., 2009).
Application in Antiviral Research
N-methyl-N-[(pyridin-4-yl)methyl]guanidine derivatives have also been synthesized and evaluated for their antiviral properties, particularly against influenza. By modifying the chemical structure, researchers have been able to explore the antiviral potential of these compounds, which contributes to the ongoing search for new antiviral agents (Liu & Cao, 2008).
Role in Organic and Medicinal Chemistry
The compound plays a significant role in the synthesis of various organic molecules with potential medicinal applications. For example, it has been used in the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase, which is significant in the treatment of certain types of cancer (Yankun et al., 2011). Similarly, it's involved in the creation of heterocyclic compounds containing a sulfonamido moiety, showing potential as antibacterial agents (Azab et al., 2013).
Catalytic Applications
In addition to its role in medicinal chemistry, this compound has been used in creating palladium complexes that serve as catalysts in Heck-Mizoroki coupling reactions. These reactions are crucial in the synthesis of complex organic molecules, highlighting the compound's importance in catalysis (Mishra et al., 2019).
Propiedades
IUPAC Name |
1-methyl-1-(pyridin-4-ylmethyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-12(8(9)10)6-7-2-4-11-5-3-7;/h2-5H,6H2,1H3,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIIYTXSZYJAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

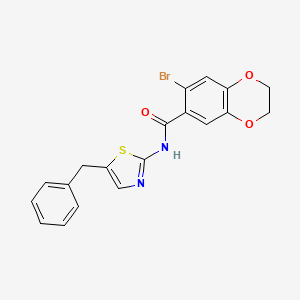
![2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B2377431.png)
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377434.png)
![[3-(3-Fluoropyridin-4-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2377435.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2377437.png)
![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide](/img/structure/B2377440.png)
![methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate](/img/structure/B2377442.png)
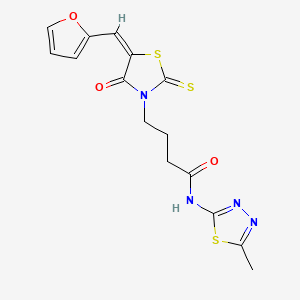
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2377444.png)
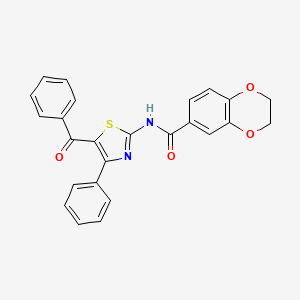
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2377446.png)
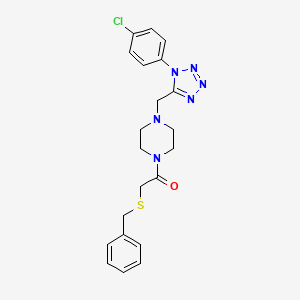
![N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide](/img/structure/B2377448.png)
